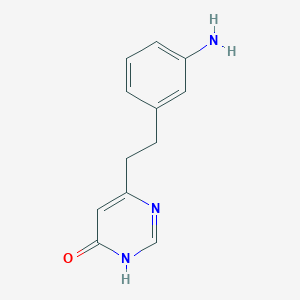

6-(3-Aminophenethyl)pyrimidin-4(3H)-one

Description

Overview of the Pyrimidine (B1678525) Scaffold in Bioactive Compounds

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and synthetic chemistry. researchgate.net Its presence is most notably recognized in the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids, DNA and RNA. nih.gov Beyond this fundamental biological role, the pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. biomolther.org

The versatility of the pyrimidine core allows for diverse substitutions, leading to a wide array of pharmacological activities. nih.govwikipedia.org Pyrimidine derivatives have been successfully developed into drugs with a broad spectrum of therapeutic applications, including:

Anticancer agents: Many pyrimidine analogs act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of cancer cells. nih.gov

Antimicrobial agents: Compounds incorporating the pyrimidine scaffold have shown potent activity against various bacteria and fungi. researchgate.netnih.gov

Antiviral agents: The structural similarity of pyrimidine to the natural nucleobases makes it a key component in the design of antiviral drugs that inhibit viral replication. researchgate.net

Anti-inflammatory drugs: Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties. rsc.org

Central Nervous System (CNS) active agents: The pyrimidine nucleus is also found in drugs targeting the CNS, highlighting its ability to cross the blood-brain barrier and interact with various receptors and enzymes.

The following table provides a glimpse into the diverse biological activities exhibited by various pyrimidine derivatives as reported in scientific literature.

| Biological Activity | Examples of Investigated Pyrimidine Derivatives | Reference |

| Anticancer | 2,4,6-trisubstituted pyrimidines, Pyrido[2,3-d]pyrimidines | researchgate.net, biomolther.org |

| Antimicrobial | 2,4,6-trisubstituted pyrimidines | researchgate.net |

| Antiviral | 2,4,5-trisubstituted pyrimidines | nih.gov |

| Anti-inflammatory | Pyrano[2,3-d]pyrimidines, Pyrimidine-pyridine hybrids | rsc.org |

| Kinase Inhibition | 2,4,5-trisubstituted pyrimidines | nih.gov |

Importance of the Pyrimidin-4(3H)-one Core in Drug Discovery

Within the broad class of pyrimidines, the pyrimidin-4(3H)-one core represents a particularly significant scaffold for the development of novel therapeutic agents. This substructure, characterized by a pyrimidine ring with a ketone group at position 4 and a proton at position 3, offers a unique combination of hydrogen bonding capabilities and structural rigidity that facilitates potent and selective interactions with biological targets.

The pyrimidin-4(3H)-one moiety is a key feature in a number of approved drugs and clinical candidates. Its importance in drug discovery stems from several key attributes:

Hydrogen Bonding: The N-H group at position 3 and the carbonyl group at position 4 can act as both hydrogen bond donors and acceptors, respectively. This allows for strong and specific interactions with the amino acid residues in the active sites of enzymes and receptors.

Scaffold for Diverse Substitution: The pyrimidin-4(3H)-one ring can be readily functionalized at various positions, particularly at the C2, C5, and C6 positions. This allows for the fine-tuning of physicochemical properties and the optimization of pharmacological activity.

Bioisosteric Replacement: The pyrimidin-4(3H)-one core can serve as a bioisostere for other heterocyclic systems, offering an alternative scaffold with potentially improved pharmacokinetic or pharmacodynamic properties.

Research into pyrimidin-4(3H)-one derivatives has yielded compounds with a wide range of biological activities, as illustrated in the table below.

| Biological Activity | Specific Pyrimidin-4(3H)-one Derivatives | Reference |

| Anticancer | 6-substituted pyrimidin-4(3H)-ones | nih.gov |

| Antiviral (HIV-1) | 6-[(2,6-dihalophenyl)(methoxy)methyl]-2-(nitroamino)pyrimidin-4(3H)-one | researchgate.net |

| Antibacterial & Antioxidant | 6-methylpyrimidin-4(3H)-one derivatives | nih.gov |

| Cancer Cell Growth Inhibition | Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | nih.gov |

Rationale for Investigating 6-(3-Aminophenethyl)pyrimidin-4(3H)-one

The compound this compound represents a novel chemical entity that strategically combines two well-established pharmacophores: the pyrimidin-4(3H)-one core and the phenethylamine (B48288) moiety. While direct research on this specific hybrid molecule is not extensively documented, a strong rationale for its investigation can be constructed based on the known biological activities of its constituent parts.

The phenethylamine scaffold is a fundamental structural motif found in a vast array of neuroactive compounds, including neurotransmitters, hormones, and a wide range of therapeutic agents. wikipedia.orgnih.govwikipedia.org Phenethylamine derivatives are known to interact with various targets within the central nervous system, exhibiting activities such as:

Monoamine Transporter Inhibition: Many phenethylamines modulate the levels of neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) by inhibiting their reuptake transporters. biomolther.orgbiomolther.org

Receptor Agonism/Antagonism: This scaffold is present in compounds that act as agonists or antagonists at various receptors, including adrenergic, dopaminergic, and serotonergic receptors. wikipedia.org

Enzyme Inhibition: Certain phenethylamine derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. nih.gov

The strategic placement of a phenethylamine moiety at the 6-position of the pyrimidin-4(3H)-one core in This compound suggests several potential avenues for pharmacological activity. The aminophenethyl group introduces a flexible side chain with a basic nitrogen atom, which can participate in crucial ionic and hydrogen bonding interactions with biological targets. The "meta" substitution pattern on the phenyl ring is a common feature in many bioactive molecules.

The hybridization of these two scaffolds could lead to compounds with unique pharmacological profiles. For instance, the pyrimidin-4(3H)-one core could serve as an anchor, providing key hydrogen bonding interactions within a target's active site, while the phenethylamine tail could extend into a hydrophobic pocket or interact with a secondary binding site. This "bifunctional" nature could lead to enhanced potency, selectivity, or a novel mechanism of action.

Given the established roles of both the pyrimidin-4(3H)-one core and the phenethylamine scaffold in targeting a wide range of biological systems, particularly within the central nervous system and in cancer, the investigation of this compound is a logical and promising direction for the discovery of new therapeutic agents. Future research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full potential in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-[2-(3-aminophenyl)ethyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O/c13-10-3-1-2-9(6-10)4-5-11-7-12(16)15-8-14-11/h1-3,6-8H,4-5,13H2,(H,14,15,16) |

InChI Key |

LLWPLUITNIHVMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC2=CC(=O)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 3 Aminophenethyl Pyrimidin 4 3h One and Analogues

General Synthetic Strategies for Pyrimidin-4(3H)-one Scaffolds

The construction of the pyrimidin-4(3H)-one ring system is typically achieved by forming the N1-C2 and C4-N3 bonds around a three-carbon fragment that will become C4, C5, and C6 of the final ring. The primary strategies involve cyclization, condensation, and multi-component reactions. mdpi.com

Cyclization reactions are a fundamental approach to pyrimidin-4(3H)-one synthesis, where an acyclic precursor containing all the necessary atoms is induced to form the heterocyclic ring. mdpi.com These methods are valued for their efficiency and control over regiochemistry.

A prominent strategy involves the cyclization of enamide esters, which are derived from readily available β-keto esters. nih.gov In a novel and practical synthesis, these enamide esters react with primary amines in the presence of trimethylaluminum (B3029685) to yield 3-substituted 3H-pyrimidin-4-ones. nih.gov Another powerful method is the Pinner synthesis, a classic [3+3] cycloaddition that involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com This reaction can be adapted using β-keto esters as the dicarbonyl equivalent. mdpi.com

Modern variations include metal-catalyzed cyclizations. For instance, samarium chloride has been used to catalyze the cyclization of β-formyl enamides with urea (B33335), serving as the nitrogen source, under microwave irradiation. organic-chemistry.org Copper catalysts have also proven effective in the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles to generate polysubstituted pyrimidines. organic-chemistry.org These cyclization strategies often proceed through key mechanistic steps such as Michael addition, intramolecular cyclocondensation, and subsequent aromatization. rsc.orgnih.gov

Condensation reactions are defined by the joining of two molecules to form a larger one, typically with the elimination of a small molecule like water, ammonia, or an alcohol. libretexts.orgwikipedia.org In pyrimidine (B1678525) synthesis, these reactions are central to forming the core ring structure.

The most common condensation approach involves reacting a 1,3-dicarbonyl compound or its synthetic equivalent with an N-C-N synthon like urea, thiourea, or an amidine. mdpi.comumich.edu For example, the reaction of amidines with a malononitrile (B47326) dimer proceeds via an amination process followed by cyclization to yield 6-aminopyrimidine derivatives. mdpi.com A direct, single-step protocol for synthesizing pyrimidine derivatives has been developed through the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This process involves amide activation, followed by nucleophilic addition of the nitrile and subsequent annulation to form the pyrimidine ring. nih.gov

The Knoevenagel condensation is another vital reaction, often serving as the initial step in a reaction cascade. tandfonline.com It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, setting the stage for subsequent Michael addition and ring closure to form fused pyrimidine systems. tandfonline.comresearchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates most of the atoms from the starting materials. nih.gov This approach is prized in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds. nih.gov

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones, closely related analogues to the target scaffold. mdpi.com More direct MCRs for pyrimidin-4(3H)-ones have also been developed. One such example is the one-pot reaction between an aromatic aldehyde, acetophenone, and urea to yield hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-diones. rsc.org Another strategy involves the reaction of 6-aminouracil (B15529) derivatives, aldehydes, and other components to create fused pyrimidine systems. researchgate.net

The mechanism of these MCRs often involves a sequential cascade of well-known reactions. For instance, the synthesis of pyrano[2,3-d]pyrimidines frequently proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclocondensation to close the pyran ring. researchgate.net

Table 1: Summary of General Synthetic Strategies for Pyrimidin-4(3H)-one Scaffolds

| Strategy | Key Reactants | Description | References |

|---|---|---|---|

| Cyclization | β-keto esters, Enamides, Amidines | Formation of the pyrimidine ring from a pre-formed acyclic chain containing the necessary atoms. Often catalyzed by metals or Lewis acids. | mdpi.comnih.govorganic-chemistry.org |

| Condensation | 1,3-Dicarbonyls, Amides, Nitriles, Urea | Combination of two molecules with the elimination of a small molecule (e.g., H₂O) to build the heterocyclic core. | mdpi.comwikipedia.orgumich.edunih.gov |

| Multi-component | Aldehydes, Active Methylene Compounds, Amidines/Urea | A one-pot reaction where three or more components combine to efficiently generate complex pyrimidine structures. | rsc.orgresearchgate.netnih.govresearchgate.net |

Targeted Synthesis of 6-(3-Aminophenethyl)pyrimidin-4(3H)-one

While general methods provide a robust framework, the synthesis of a specific, unsymmetrically substituted derivative like this compound requires a tailored approach. This involves the careful selection and synthesis of appropriate precursors followed by a reliable ring-forming strategy. The presence of the reactive primary amine on the phenethyl side chain necessitates the use of a protecting group or a precursor functional group, such as a nitro group, which can be converted to the amine in the final step of the synthesis.

The logical approach to synthesizing the target compound begins with the construction of a key intermediate: a β-ketoester bearing the phenethyl side chain. A suitable precursor is ethyl 4-(3-nitrophenyl)-3-oxobutanoate . The nitro group serves as a stable precursor to the desired amine, avoiding unwanted side reactions during the pyrimidine ring formation.

The synthesis of this β-ketoester can be accomplished via several established organic transformations. A common method involves the acylation of a malonic acid derivative. For example, 3-nitrophenylacetyl chloride, which is commercially available or can be prepared from 3-nitrophenylacetic acid, can be reacted with the magnesium salt of ethyl malonate or with Meldrum's acid followed by ethanolysis to yield the desired β-ketoester.

An alternative strategy involves a Suzuki coupling reaction. This would begin with the synthesis of a 6-halopyrimidin-4(3H)-one, which would then be coupled with a suitable (3-nitrophenethyl)boronic acid derivative. researchgate.net However, the direct construction of the ring from a side-chain-containing precursor is often more convergent.

With the key precursor, ethyl 4-(3-nitrophenyl)-3-oxobutanoate, in hand, the pyrimidine ring can be constructed using one of the general strategies outlined previously. The most direct and widely used method is the Pinner-type synthesis, which involves the condensation of the β-ketoester with an amidine. mdpi.com

In this case, reacting ethyl 4-(3-nitrophenyl)-3-oxobutanoate with formamidine (B1211174) hydrochloride in the presence of a base, such as sodium ethoxide in ethanol (B145695), would lead to the formation of 6-(3-nitrophenethyl)pyrimidin-4(3H)-one . The reaction proceeds via initial condensation of the formamidine with the ketone of the β-ketoester, followed by intramolecular cyclization with the loss of ethanol to form the pyrimidinone ring.

The final step in the synthesis is the reduction of the nitro group to the target primary amine. This transformation is reliably achieved using standard catalytic hydrogenation conditions, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or by using chemical reducing agents like tin(II) chloride in hydrochloric acid. This yields the final product, This compound .

Introduction of the 3-Aminophenethyl Moiety at C-6

The introduction of a carbon-based substituent, such as the 3-aminophenethyl group, at the C-6 position of the pyrimidin-4(3H)-one core is a key synthetic challenge. This transformation typically relies on the functionalization of a pre-existing pyrimidine ring. A common strategy involves starting with a pyrimidinone derivative that possesses a leaving group at the C-6 position. Halogens, particularly chlorine, are frequently employed as leaving groups due to their reactivity in cross-coupling and nucleophilic substitution reactions. nih.govnih.gov

A plausible and widely utilized method for forging the required carbon-carbon bond is the palladium-catalyzed cross-coupling reaction. nih.gov For instance, a 6-halopyrimidin-4(3H)-one precursor can be coupled with a suitable organometallic reagent derived from 3-aminophenethylamine. To prevent side reactions, the amino group on the phenethylamine (B48288) moiety would likely require a protecting group, such as a tert-butyloxycarbonyl (Boc) group.

The general synthetic sequence can be envisioned as follows:

Preparation of Precursors : Synthesis of a 6-halo-pyrimidin-4(3H)-one and a protected (3-aminophenethyl)boronic acid or a related organometallic species.

Cross-Coupling Reaction : A palladium-catalyzed reaction, such as a Suzuki-Miyaura coupling, between the two precursors to form the C-C bond at the C-6 position. libretexts.org

Deprotection : Removal of the protecting group from the amino moiety to yield the final product, this compound.

This late-stage functionalization approach is highly valued in medicinal chemistry as it allows for the diversification of the pyrimidine scaffold at a late point in the synthetic sequence. nih.gov

Exploration of Advanced Synthetic Techniques

Modern organic synthesis emphasizes efficiency, sustainability, and speed. The preparation of this compound and its analogues can benefit significantly from the application of advanced techniques that align with these principles.

Catalytic Approaches (e.g., Palladium-catalyzed reactions, Nanocatalysis)

Palladium-catalyzed reactions are central to the formation of C-C bonds in aromatic systems. libretexts.org The Suzuki-Miyaura coupling, for example, involves a catalytic cycle that typically begins with the reduction of a Pd(II) precursor to the active Pd(0) species. youtube.comyoutube.com This is followed by oxidative addition of the 6-halopyrimidinone to the Pd(0) center, transmetalation with the organoboron reagent, and finally, reductive elimination to release the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Catalyst System | Reactants | Conditions | Advantage |

| Homogeneous Pd Catalyst | 6-chloropyrimidinone, Arylboronic acid | Pd(OAc)₂, PPh₃, Base, Organic Solvent, Heat | High efficiency, Well-understood mechanism libretexts.org |

| Nanocatalysis | 6-chloropyrimidinone, Arylboronic acid | Fe₃O₄-supported Pd NPs, Green Solvent, Mild Heat | High catalytic activity, Easy separation and recovery, Reusability youtube.com |

Table 1: Comparison of Catalytic Systems for Pyrimidine Functionalization

Nanocatalysis has emerged as a powerful alternative to traditional homogeneous catalysis. jchemrev.com Catalysts based on palladium nanoparticles (NPs) supported on magnetic materials like ferric trichloride (B1173362) offer significant advantages. youtube.com These nanocatalysts often exhibit higher catalytic activity and can be easily separated from the reaction mixture using an external magnet, allowing for their reuse across multiple cycles. This recyclability not only reduces cost but also minimizes contamination of the final product with heavy metals. youtube.com

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov The synthesis of pyrimidine derivatives is increasingly being adapted to meet these criteria. jchemrev.com Key green strategies include the use of non-toxic, renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and energy-efficient conditions. nih.gov

Water-based micellar catalysis represents a frontier in green chemistry for cross-coupling reactions. youtube.com Using specifically designed surfactants, nanoreactors are formed in water, allowing reactions to proceed at high concentrations and often at room temperature, with significantly reduced levels of the palladium catalyst (down to parts-per-million levels). youtube.com This approach drastically reduces the reliance on volatile organic solvents and precious metals.

| Principle | Traditional Method | Green Alternative | Benefit |

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, PEG-400 | Reduced toxicity and environmental impact jchemrev.com |

| Catalyst | High loading (1-5 mol%) homogeneous Pd | Low loading (<0.1 mol%) or reusable nanocatalyst | Reduced cost, waste, and metal contamination youtube.com |

| Energy | Conventional reflux (heating mantle) | Microwave irradiation, Room temperature catalysis | Faster reactions, Lower energy consumption jchemrev.com |

Table 2: Application of Green Chemistry Principles in Pyrimidine Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a standard tool for accelerating chemical reactions. Compared to conventional heating, which relies on slow conduction, microwave irradiation heats the entire reaction volume simultaneously and efficiently. nih.gov This often leads to dramatic reductions in reaction times, from hours to minutes, and can also result in higher product yields and purity. researchgate.net The synthesis of various pyrimidine and pyrimidinone derivatives has been shown to be significantly improved through microwave irradiation, making it a highly attractive technique for the rapid synthesis of compound libraries for screening purposes. jchemrev.comnih.gov

| Reaction Type | Conventional Heating (Time) | Microwave Irradiation (Time) | Yield Improvement |

| Biginelli Condensation | 4 - 24 hours | 5 - 20 minutes | Moderate to High researchgate.net |

| Nucleophilic Substitution | 6 - 12 hours | 10 - 30 minutes | Often significant jchemrev.com |

| Pd-Catalyzed Coupling | 8 - 48 hours | 15 - 60 minutes | Variable, depends on system |

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis Times for Pyrimidine-Related Reactions

Reaction Mechanisms in the Synthesis of this compound

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side products. The formation of the target molecule primarily involves reactions centered on the pyrimidine core.

Nucleophilic Substitution Pathways

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly at positions C-2, C-4, and C-6, susceptible to attack by nucleophiles. bu.edu.eg When a good leaving group (such as a halide) is present at one of these positions, a nucleophilic aromatic substitution (SNAr) can occur. nih.gov

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition : The nucleophile attacks the electron-deficient carbon atom (e.g., C-6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the nitrogen atoms of the pyrimidine ring. bu.edu.eg

Elimination : The leaving group departs, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

While palladium-catalyzed cross-coupling is the more common and versatile method for forming C-C bonds, direct substitution with a potent carbon nucleophile is mechanistically plausible in pyrimidine chemistry. The efficiency of such a reaction would depend heavily on the nature of the nucleophile and the reaction conditions. For introducing substituents like amines or alkoxides, the SNAr pathway is a primary and highly effective strategy. nih.gov

Regioselectivity in Alkylation Reactions

The alkylation of this compound presents a complex challenge in regioselectivity due to the presence of multiple nucleophilic centers: the two ring nitrogen atoms (N1 and N3), the exocyclic oxygen atom (O4), and the nitrogen atom of the aminophenethyl substituent. The outcome of alkylation reactions is highly dependent on a variety of factors, including the nature of the alkylating agent, the base employed, the solvent, and the electronic and steric properties of the substituents on the pyrimidine ring.

The pyrimidin-4(3H)-one core exists in tautomeric forms, primarily the N1-H/N3-H lactam forms and the aromatic 4-hydroxypyrimidine (B43898) form. The deprotonation of the pyrimidinone ring by a base generates an ambident anion with nucleophilic character distributed across the N1, N3, and O4 atoms. The regioselectivity of the subsequent alkylation is a reflection of the competition between these sites.

General Principles of Regioselectivity:

Several key principles, largely explained by Hard and Soft Acid and Base (HSAB) theory, govern the regioselectivity of pyrimidinone alkylation. Softer electrophiles, such as alkyl iodides, tend to react preferentially at the more nucleophilic and softer nitrogen atoms, leading to N-alkylation. nih.gov Conversely, harder electrophiles, like dimethyl sulfate (B86663) or Meerwein's salt (trialkyloxonium salts), favor reaction at the harder oxygen atom, resulting in O-alkylation. nih.gov

The choice of base and solvent system also plays a critical role. Solvents that promote the formation of free ions, such as dimethylformamide (DMF), can influence the distribution of isomers. neliti.com In less polar solvents, the counter-ion of the base can coordinate with the anionic pyrimidinone, sterically hindering certain positions and directing the alkylation to other sites. neliti.com For instance, the use of a silver salt in benzene (B151609) has been reported to favor O-alkylation of 2-pyridone, whereas alkali metal salts in DMF predominantly lead to N-alkylation. nih.gov

Influence of the C6-Substituent:

The nature of the substituent at the C6 position significantly influences the regioselectivity of alkylation. Studies on related 6-substituted pyrimidinones (B12756618) have demonstrated that both the electronic and steric characteristics of the C6 group can direct the outcome of the reaction. For instance, in the alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones, the selectivity towards N- or O-alkylation was found to be driven by the substituent at the 6-position. nih.gov An electron-withdrawing group at C6 would be expected to decrease the nucleophilicity of the adjacent N1 atom, potentially favoring alkylation at N3 or O4. Conversely, an electron-donating group could enhance the nucleophilicity of N1.

In the specific case of this compound, the phenethyl group is primarily electron-donating through an inductive effect, which would likely increase the electron density and nucleophilicity of the pyrimidinone ring system.

Potential Alkylation Sites in this compound:

N1-Alkylation: This position is adjacent to the C6-substituent. The steric bulk of the 3-aminophenethyl group might hinder the approach of an alkylating agent to the N1 position. However, the electron-donating nature of the substituent could enhance its nucleophilicity.

O-Alkylation: The formation of the 4-alkoxypyrimidine derivative is favored by hard electrophiles. The aromaticity gained in the resulting product can be a significant driving force for this pathway.

Exocyclic Amino Group Alkylation: The primary amino group on the phenethyl side chain is also a nucleophilic site. Alkylation at this position would lead to secondary or tertiary amines. This reaction would compete with the alkylation of the pyrimidinone ring. In studies involving aminopyrimidines, intramolecular cyclizations have been observed when alkylating agents also contain a leaving group, highlighting the reactivity of the amino substituent. nih.gov

Detailed Research Findings:

| Solvent | Alkylation Product Ratio (N1 : N3 : O4) |

|---|---|

| Dimethylformamide (DMF) | Variable, depends on other factors |

| Diglyme | Variable, depends on other factors |

| Methanol | Variable, depends on other factors |

| Ethyl Acetate | Predominantly N1-alkylation |

| Tetrahydrofuran (THF) | Exclusively N1-alkylation (for methylation) |

The data in Table 1 illustrates the profound effect of the solvent on the regioselectivity of alkylation for a model pyrimidinone. In solvents that promote ion separation like DMF, a mixture of products is often observed. In contrast, less polar solvents like THF can lead to high regioselectivity, in this case, favoring N1-alkylation. neliti.com

| Alkylating Agent | Isomeric Composition (O4 / N3 / N1) |

|---|---|

| Ethyl Bromide | 2.4 : 6.6 : 1 |

| Isopropyl Bromide | 55% O4, 32% N3, 13% N1 |

Table 2 demonstrates that as the steric bulk of the alkylating agent increases (from ethyl to isopropyl), the proportion of O-alkylation increases significantly. neliti.com This is likely due to the increased steric hindrance at the nitrogen positions, making the more exposed oxygen atom a more favorable site for attack.

For this compound, it can be extrapolated that a complex mixture of products is likely to be formed upon alkylation, with the precise ratio depending heavily on the chosen reaction conditions. The presence of the additional nucleophilic amino group on the side chain adds another layer of complexity, potentially leading to a mixture of N1, N3, O4, and exocyclic N-alkylated products. Achieving high regioselectivity for a single isomer would likely require careful optimization of the base, solvent, temperature, and the nature of the alkylating agent, and may necessitate the use of protecting groups for the exocyclic amine.

Spectroscopic and Structural Elucidation of 6 3 Aminophenethyl Pyrimidin 4 3h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 6-(3-aminophenethyl)pyrimidin-4(3H)-one, ¹H, ¹³C, and ¹⁵N NMR spectroscopy each offer unique insights into its molecular framework.

¹H NMR Characterization

The proton NMR (¹H NMR) spectrum of this compound is expected to display a series of signals corresponding to the distinct protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the pyrimidinone ring would likely appear in the downfield region of the spectrum. The proton at position 2 (H-2) and the proton at position 5 (H-5) would be observable, with their exact chemical shifts influenced by the electronic effects of the neighboring carbonyl and nitrogen atoms. The NH proton of the pyrimidine (B1678525) ring is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. nih.gov

The phenethyl substituent gives rise to several characteristic signals. The two methylene (B1212753) groups (-CH₂CH₂-) would appear as two distinct multiplets, likely in the range of δ 2.5-3.0 ppm. The aromatic protons of the 3-aminophenyl group would resonate in the aromatic region (typically δ 6.5-8.0 ppm). semanticscholar.org The substitution pattern on the benzene (B151609) ring would lead to a complex splitting pattern. The amino group (-NH₂) protons on the phenyl ring would typically appear as a broad singlet.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidinone NH | 10.0 - 12.0 | br s |

| Pyrimidinone H-2 | 7.8 - 8.2 | s |

| Pyrimidinone H-5 | 5.8 - 6.2 | s |

| Aromatic CH (m-phenyl) | 6.5 - 7.5 | m |

| Phenethyl -CH₂- (α) | 2.8 - 3.1 | t |

| Phenethyl -CH₂- (β) | 2.6 - 2.9 | t |

| Amino -NH₂ | 3.5 - 5.0 | br s |

Note: This is a hypothetical data table. br s = broad singlet, s = singlet, t = triplet, m = multiplet.

¹³C NMR Characterization

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C-4) of the pyrimidinone ring is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. nih.gov The other pyrimidinone carbons (C-2, C-5, and C-6) would resonate at chemical shifts characteristic of sp²-hybridized carbons in a heterocyclic system.

The carbons of the phenethyl group will also have characteristic signals. The two methylene carbons would appear in the aliphatic region of the spectrum, generally between δ 30-40 ppm. The aromatic carbons of the 3-aminophenyl ring will have signals in the δ 110-150 ppm range, with the carbon attached to the amino group showing a characteristic upfield shift due to its electron-donating nature. nih.gov

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrimidinone C=O (C-4) | 160 - 170 |

| Pyrimidinone C-2 | 150 - 155 |

| Pyrimidinone C-6 | 155 - 165 |

| Pyrimidinone C-5 | 100 - 110 |

| Aromatic C (C-NH₂) | 145 - 150 |

| Aromatic CH | 115 - 130 |

| Aromatic C (C-CH₂) | 138 - 142 |

| Phenethyl -CH₂- (α) | 35 - 40 |

| Phenethyl -CH₂- (β) | 30 - 35 |

Note: This is a hypothetical data table.

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common than ¹H and ¹³C NMR, can provide valuable information about the nitrogen atoms within the molecule. The spectrum would show signals for the two nitrogen atoms in the pyrimidinone ring and the nitrogen of the amino group. The chemical shifts of the pyrimidinone nitrogens would be indicative of their hybridization state and involvement in the aromatic system. The amino nitrogen signal would be found in a region typical for primary amines. Studies on related aminopyrimidines have shown that the chemical shifts of the ring nitrogens are sensitive to substituent effects and protonation states.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and confirm its elemental formula (C₁₂H₁₃N₃O).

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule.

Benzylic Cleavage: Loss of the aminophenyl group to give a fragment corresponding to the pyrimidinone-ethyl radical, or loss of the pyrimidinone-ethyl group to give an aminobenzyl cation.

Ring Fragmentation: Characteristic losses of small neutral molecules like CO, HCN, or HNCO from the pyrimidinone ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. jst.go.jpresearchgate.net

The most prominent peaks would include:

N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrimidinone ring and the primary amino group. nih.gov

C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ due to the carbonyl group of the pyrimidinone ring. researchgate.net

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals appearing just below 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (Amine & Amide) | 3200 - 3500 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C=O (Amide) | 1650 - 1700 (strong) |

| C=N / C=C (Aromatic/Heteroaromatic) | 1500 - 1650 |

| C-H Bending (Aromatic) | 650 - 900 |

Note: This is a hypothetical data table.

X-ray Crystallography Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles.

Computational Chemistry and Molecular Modeling of 6 3 Aminophenethyl Pyrimidin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of compounds like pyrimidinone derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidinone derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, are employed to determine molecular geometries and electronic properties. lookchem.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.netijcce.ac.ir For instance, a smaller HOMO-LUMO gap suggests higher reactivity. lookchem.com In studies of various pyrimidinone derivatives, these calculations have been crucial in correlating electronic structure with observed biological activity or chemical behavior. researchgate.netacs.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Pyrimidinone Derivative (Note: This data is representative and not specific to 6-(3-Aminophenethyl)pyrimidin-4(3H)-one)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.9 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.4 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 3.5 D |

These parameters help in understanding the charge distribution and the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Thermochemical parameters provide quantitative measures of chemical reactivity and stability. While specific values for this compound are not available, DFT calculations are routinely used to compute such properties for related molecules. These global reactivity descriptors are derived from the HOMO and LUMO energies. ijcce.ac.ir

Ionization Energy (IE): The energy required to remove an electron from a molecule. It can be approximated as IE ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (IE - EA) / 2. A harder molecule is generally less reactive. ijcce.ac.ir

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ -(IE + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). lookchem.com

These descriptors are invaluable for comparing the reactivity of different pyrimidinone derivatives and for predicting their behavior in various chemical environments. ijcce.ac.ir

Regioselectivity, the preference for a chemical reaction to occur at one position over another, is a critical aspect of synthesis. numberanalytics.com Computational chemistry offers powerful tools to predict the regioselectivity of reactions involving pyrimidinone scaffolds. rsc.orgrsc.org

One common method involves analyzing the local reactivity indicators derived from DFT, such as the Fukui functions or the distribution of the molecular electrostatic potential (MEP). The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For a pyrimidinone derivative, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, while positive potential might be found near the amine protons.

For example, in the synthesis of substituted pyrimidines, DFT calculations can help predict whether a nucleophile will attack at the C4 or C6 position of the pyrimidine (B1678525) ring, or if substitution will occur on an attached functional group. mdpi.com This predictive power is crucial for designing efficient synthetic routes and minimizing the formation of unwanted byproducts. beilstein-journals.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.gov

In the context of a pyrimidinone derivative like this compound, molecular docking would be used to simulate its interaction with a specific protein target. The analysis focuses on identifying the key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include: youtube.com

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the pyrimidine and aminophenethyl moieties) and acceptors (like carbonyl oxygen or nitrogen atoms on the protein).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic pockets in the protein.

Ionic Interactions/Salt Bridges: Can form if the aminophenethyl group is protonated and interacts with a negatively charged amino acid residue (e.g., aspartate or glutamate) on the protein. youtube.com

π-π Stacking: Involves interactions between the aromatic phenyl ring and aromatic residues in the protein like phenylalanine, tyrosine, or tryptophan.

Studies on various pyrimidine derivatives have successfully used docking to elucidate these interactions, providing a rationale for their observed biological activities. nih.govnih.gov

A primary output of molecular docking is the prediction of the binding mode, which includes the conformation (3D shape) of the ligand and its orientation within the protein's active site. mdpi.com The simulation generates multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov

For this compound, a docking simulation would predict how the phenethyl group fits into a hydrophobic pocket of a target protein, while the pyrimidinone core and its amine group could form specific hydrogen bonds with the protein's backbone or side chains. The predicted binding mode with the most favorable (lowest) binding energy is considered the most likely. nih.gov These predictions are crucial for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. researchgate.net

Target Identification through Virtual Screening

Virtual screening is a cornerstone of modern drug discovery, enabling the rapid, cost-effective computational screening of large libraries of compounds against potential biological targets. capes.gov.bryoutube.com For this compound, the process commences with the generation of a three-dimensional model of the molecule. This model is then used to screen extensive databases of macromolecular targets to identify proteins to which it may bind with high affinity.

The primary technique employed in virtual screening is molecular docking. nih.gov This method predicts the preferred orientation of the compound when bound to a target protein and estimates the strength of the interaction using a scoring function. frontiersin.org Given that pyrimidine and pyrimidinone scaffolds are frequently found in kinase inhibitors, a virtual screening campaign for this compound would typically prioritize a library of human kinases. ijfmr.comnih.govacs.orgmdpi.com The results of such a screen can highlight specific kinases or other enzymes for which the compound shows significant predicted affinity, thereby identifying promising candidates for further investigation. ijfmr.commdpi.com

A hypothetical virtual screening of this compound against a panel of protein kinases might yield results similar to those presented in the table below. Such data allows researchers to prioritize targets for subsequent experimental validation.

| Potential Protein Target | Protein Family | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Cyclin-Dependent Kinase 9 (CDK9) | Kinase | -9.8 | H-bond with cysteine residue in hinge region |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase | -9.5 | H-bond with aspartate in DFG motif |

| Janus Kinase 3 (JAK3) | Kinase | -9.1 | Hydrophobic interaction with gatekeeper residue |

| p21-Activated Kinase 4 (PAK4) | Kinase | -8.7 | H-bond with backbone amide in hinge region |

| Human Casein Kinase 1δ (CK1δ) | Kinase | -8.4 | Pi-stacking with phenylalanine |

Molecular Dynamics (MD) Simulations

Following the identification of potential targets through virtual screening, molecular dynamics (MD) simulations offer a more detailed view of the compound's behavior at an atomic level. nih.govresearchgate.net MD simulations model the movements and interactions of atoms and molecules over time, providing critical information on the flexibility of the compound and the stability of its complex with a receptor. nih.govmdpi.comnih.gov

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations in a solvent environment are used to explore the accessible conformations of this compound. nih.gov The flexible phenethyl tail of the molecule allows it to adopt a range of shapes. Analysis of the simulation trajectory, using metrics such as Root Mean Square Fluctuation (RMSF), can quantify the flexibility of different parts of the molecule. nih.gov This analysis reveals the dominant conformational states and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket. mdpi.com

The table below illustrates a typical output from a conformational analysis, showing the relative populations of different conformers of the compound at equilibrium.

| Conformer ID | Description | Dihedral Angle (°C) | Relative Population (%) |

|---|---|---|---|

| 1 | Extended | 175 | 65 |

| 2 | Folded | 65 | 30 |

| 3 | Partially Folded | 110 | 5 |

Once a promising ligand-receptor pair is identified, MD simulations are essential for assessing the stability of this complex. mdpi.comnih.gov A simulation of this compound bound to a target like CDK9 would be performed for hundreds of nanoseconds. mdpi.com The stability of the complex is evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial docked positions. nih.govnih.gov A stable RMSD value over time suggests a stable binding mode. Furthermore, these simulations allow for a detailed analysis of the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and ionic bonds—that hold the ligand in the binding pocket. mdpi.com The persistence of these interactions throughout the simulation is a strong indicator of a stable and potentially potent inhibitor. acs.org

The following table provides an example of how the stability of key interactions within a ligand-receptor complex might be reported from an MD simulation.

| Interaction Type | Interacting Residue (CDK9) | Ligand Group | Interaction Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Cys106 | Pyrimidinone N-H | 92.5 |

| Hydrogen Bond | Asp167 | Amine -NH2 | 78.1 |

| Hydrophobic | Val23 | Phenethyl Ring | 95.3 |

| Hydrophobic | Ile35 | Pyrimidinone Ring | 88.7 |

Advanced Computational Methods for Binding Affinity Prediction

While molecular docking provides a rapid and useful estimation of binding, more rigorous and computationally intensive methods are required to accurately predict binding affinity. mavenrs.com These advanced techniques are crucial for lead optimization, where precise predictions of how small chemical modifications affect potency can significantly reduce the number of compounds that need to be synthesized and tested. cresset-group.com

Free Energy Perturbation (FEP) is a physics-based computational method used to calculate relative binding free energy differences between two closely related ligands. springernature.com FEP simulations compute the free energy change associated with an "alchemical" transformation, where one molecule is gradually turned into another. cresset-group.comyoutube.com By performing this transformation both in aqueous solution and within the protein's binding site, the difference in binding free energy (ΔΔG) can be calculated with high accuracy. youtube.com

This method is invaluable for guiding the optimization of a lead compound like this compound. For instance, FEP could be used to predict whether adding a hydroxyl group to the phenethyl ring would increase or decrease its binding affinity for a target kinase. FEP calculations have demonstrated the ability to predict binding potencies with a mean absolute deviation of less than 2 kcal/mol from experimental values. nih.govnih.gov

The table below shows a representative comparison of FEP-predicted affinities versus experimentally determined values for a series of hypothetical analogs, demonstrating the predictive power of the method.

| Compound Analog | Modification | ΔΔG (FEP) (kcal/mol) | ΔΔG (Experimental) (kcal/mol) |

|---|---|---|---|

| Analog 1 | + 4-fluoro on phenethyl | -0.8 ± 0.2 | -0.6 |

| Analog 2 | + 4-chloro on phenethyl | -0.5 ± 0.3 | -0.4 |

| Analog 3 | + 4-methyl on phenethyl | +0.4 ± 0.2 | +0.5 |

| Analog 4 | amine to nitro | +2.1 ± 0.4 | +1.8 |

Fragment-Based Drug Design (FBDD) is an alternative strategy for lead discovery and optimization. nih.govnih.gov Instead of screening large drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments." nih.gov These fragments typically bind to the target with weak affinity, but they do so efficiently, forming high-quality interactions. nih.govnih.gov

In the context of this compound, one could envision a fragment-based approach where the pyrimidinone core and the aminophenethyl moiety are treated as separate fragments. youtube.com Computational methods can be used to screen fragment libraries to find pieces that bind in adjacent pockets of a target protein. mdpi.comacs.org Once two such fragments are identified, computational tools can help design a chemical "linker" to connect them, creating a single, more potent molecule. nih.govscilit.com This process of fragment growing or linking, guided by the three-dimensional structure of the protein, is a powerful method for building novel and highly optimized inhibitors. youtube.comnih.gov

An illustrative FBDD strategy is outlined in the table below.

| Component | Description | Binding Affinity (IC50) |

|---|---|---|

| Fragment A | Pyrimidinone derivative | 250 µM |

| Fragment B | Aminophenol derivative | 800 µM |

| Linked Compound | Fragment A linked to Fragment B | 0.15 µM |

De Novo Design Approaches

De novo drug design aims to generate novel molecular structures with high binding affinity to a specific biological target. This process can be broadly categorized into fragment-based and structure-based approaches, both of which have been successfully applied to the pyrimidinone scaffold, offering a conceptual framework for the design of derivatives of this compound.

Fragment-based drug discovery (FBDD) is a methodology that starts with the identification of low-molecular-weight fragments that bind weakly to the target protein. youtube.com These initial hits are then optimized and grown or linked together to create a more potent lead compound. youtube.com This approach offers the advantage of exploring chemical space more efficiently and often yields leads with better ligand efficiency. nih.gov For instance, in the development of inhibitors for phosphoinositide-dependent kinase-1 (PDK1), fragment screening identified an aminoindazole that served as a potent lead for further optimization. nih.gov Similarly, fragment-based screening was instrumental in identifying initial hits for Ubiquitin-specific protease 7 (USP7) inhibitors, which were then developed through structure-guided design. nih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. acs.org This information is used to design ligands that fit geometrically and energetically into the binding site. In the context of pyrimidinone derivatives, SBDD has been a key strategy. For example, in the discovery of Aurora kinase inhibitors, a molecular docking model was used to inform the design of a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives. acs.org This was achieved by modeling a compound that could induce a "DFG-out" conformation of the kinase, leading to potent inhibition. acs.org

The general workflow for de novo design of a hypothetical inhibitor for a target of interest, using the this compound scaffold, could involve the following steps:

Target Identification and Validation: The first step is to identify and validate a biological target relevant to a disease of interest.

Fragment Screening: A library of small chemical fragments would be screened against the target protein to identify binders.

Structural Analysis: The binding mode of the hit fragments would be determined using techniques like X-ray crystallography.

Fragment Growth or Linking: Computational models would be used to guide the "growth" of a fragment by adding new functional groups to improve its affinity or to "link" two or more fragments that bind to adjacent sites. The 6-(3-aminophenethyl) moiety could serve as a starting fragment or be incorporated during the growth phase.

Synthesis and Biological Evaluation: The designed molecules would be synthesized and tested for their biological activity.

An example of applying these principles can be seen in the development of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the TGF-β1/SMAD signaling pathway. nih.gov Researchers used a combination of conformation-similarity-based virtual screening and fragment-based drug design to identify a novel hit compound. nih.gov Subsequent structural optimization, guided by structure-activity relationship (SAR) studies, led to the identification of a potent inhibitor. nih.gov

The table below summarizes key pyrimidinone derivatives and the design approaches used in their development, providing a reference for how similar strategies could be applied to this compound.

| Compound Class | Design Approach | Target | Key Findings |

| Pyrimidinone-based inhibitors | Fragment-based screening, Structure-guided design | USP7 | Identification of potent and selective inhibitors through scaffold-hopping and optimization. nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Structure-based design | EGFRWT and EGFRT790M | Design of new anticancer agents targeting wild-type and mutant EGFR. nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Virtual screening, Fragment-based drug design | TGFβ1R1 | Discovery of a potent inhibitor of the TGF-β1/SMAD signaling pathway. nih.gov |

| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives | Structure-based drug design | Aurora A kinase | Development of inhibitors that induce a DFG-out conformation, leading to reduced levels of oncoproteins. acs.org |

Biological Activity and Pharmacological Investigations of Pyrimidin 4 3h One Derivatives

Enzyme Inhibition Studies

Information regarding the specific target enzymes for 6-(3-Aminophenethyl)pyrimidin-4(3H)-one is not available in the reviewed literature. Consequently, data on its enzyme kinetics, IC₅₀ values, and inhibition constants (Kᵢ) could not be located.

Receptor Binding Affinity Studies

No studies detailing the receptor binding profile of this compound, including data from radioligand binding assays or quantification of binding affinities (Kᵢ, pKᵢ, RBA), were found.

Specific Receptor Interactions (e.g., Adenosine Receptors, Dopamine Receptors, Serotonin (B10506) Receptors)

Research into the specific receptor interactions of pyrimidin-4(3H)-one derivatives has unveiled their potential as modulators of key cellular signaling pathways. While direct interactions with adenosine, dopamine, or serotonin receptors are not the primary focus of the available literature, significant findings highlight their role as inhibitors of various protein kinases.

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Some of these compounds have shown inhibitory activity against both the wild-type (EGFRWT) and the mutated (EGFRT790M) forms of the receptor. nih.gov Similarly, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, with some showing significant activity. rsc.orgnih.gov

Furthermore, thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been discovered as inhibitors of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) through fragment-based screening approaches. nih.gov Pyrido[2,3-d]pyrimidin-7(8H)-ones have also been investigated as potential inhibitors of the Zeta-chain-associated protein kinase 70 kDa (ZAP-70), a key enzyme in T-cell signaling. mdpi.com

Cell-Based Biological Assays

A substantial body of research has focused on evaluating the biological effects of pyrimidin-4(3H)-one derivatives using various cell-based assays. These studies are crucial for determining the potential therapeutic applications of these compounds.

Antiproliferative and Cytotoxicity Assays against Cancer Cell Lines

The anticancer potential of pyrimidin-4(3H)-one derivatives has been extensively studied against a variety of human cancer cell lines. These assays are fundamental in identifying compounds that can inhibit the growth of cancer cells.

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated significant cytotoxic effects. For instance, certain derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties were evaluated against human colorectal cancer (HT-29), breast cancer (MDA-MB-231), cervical cancer (HeLa), and liver carcinoma (HepG2) cell lines, with some compounds showing high cytotoxicity with low IC50 values. nih.gov Other studies on 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones also reported potent anti-proliferative effects against cell lines like A549 (lung cancer) and MCF-7 (breast cancer), with one compound exhibiting a strong effect on A549 cells with an IC50 value of 0.94 μM without affecting normal human liver cells. nih.gov

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have also been a focus of anticancer research. nih.govnih.gov A series of these derivatives were screened against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines, with several compounds showing high cytotoxic activities. nih.gov Some of these compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Pyrazolo[3,4-d]pyrimidine derivatives have also shown promising antiproliferative activity. rsc.orgrsc.org One derivative, in particular, exhibited potent activity against a CNS cancer cell line (SNB-75) with a median growth inhibition (GI50) of 1.71 μM. rsc.org

Table 1: Antiproliferative Activity of Selected Pyrimidin-4(3H)-one Derivatives

| Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-231 | 1.2 x 10-3 µM | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one | HT-29 | 1.56 x 10-3 µM | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one | HeLa | 9.5 x 10-4 µM | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one | A549 | 0.94 µM | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | PC-3 | IC50 0.099 µM (for EGFRWT) | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | SNB-75 | GI50 1.71 µM | rsc.org |

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal)

The antimicrobial properties of pyrimidin-4(3H)-one derivatives have been widely investigated, showing activity against a spectrum of bacteria and fungi. innovareacademics.inresearchgate.netwjarr.comsemanticscholar.org

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been screened for their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Their antifungal activity has been tested against Candida albicans and Aspergillus niger. Some of these compounds exhibited good activity at concentrations of 100 and 200 µg/mL.

Pyrido[2,3-d]pyrimidin-4-one derivatives have also shown notable antimicrobial effects. nih.gov Certain synthesized compounds demonstrated higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole (B54011). nih.gov Similarly, various pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antimicrobial Screening of Selected Pyrimidin-4(3H)-one Derivatives

| Derivative Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-one | S. aureus, B. subtilis (Gram +) | Good activity | |

| Thieno[2,3-d]pyrimidin-4(3H)-one | E. coli, P. aeruginosa (Gram -) | Good activity | |

| Thieno[2,3-d]pyrimidin-4(3H)-one | C. albicans, A. niger (Fungi) | Good activity | |

| Pyrido[2,3-d]pyrimidin-4-one | Bacteria and Fungi | Higher activity than cefotaxime and fluconazole for some derivatives | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | S. aureus, E. coli | Significant dose-dependent activity | nih.gov |

Anti-inflammatory and Antioxidant Activity Assessments

The potential of pyrimidin-4(3H)-one derivatives as anti-inflammatory and antioxidant agents has been another significant area of research. rsc.orgijpsonline.comnih.govresearchgate.netnih.govnih.gov

Derivatives of pyrimidine (B1678525) have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov The anti-inflammatory activity of some pyridine-4-one derivatives has been demonstrated in animal models of inflammation, such as carrageenan-induced paw edema in rats. nih.gov

The antioxidant potential of pyrimidine derivatives has been evaluated using various in-vitro models. ijpsonline.comresearchgate.netnih.gov These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as nitric oxide scavenging activity. researchgate.netnih.gov Some pyrimidinedione analogues exhibited significant antioxidant effects in these tests. researchgate.net Pyrido[2,3-d]pyrimidine derivatives have also been found to strongly inhibit lipid peroxidation. nih.gov

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Pyrimidine Derivatives

| Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Pyridine-4-one derivatives | Carrageenan-induced paw edema | Significant anti-inflammatory activity | nih.gov |

| Pyrimidinedione analogues | DPPH and ABTS assays | Significant antioxidant effects | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | Anti-lipid peroxidation (AAPH) | Strong inhibition of lipid peroxidation | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Lipoxygenase (LOX) inhibition | Potent LOX inhibitors (IC50 = 17-47.5 µM) | nih.gov |

Mechanistic Biochemical Studies

Understanding the molecular mechanisms by which pyrimidin-4(3H)-one derivatives exert their biological effects is crucial for their development as therapeutic agents.

Pathway Modulation Analysis

Studies have begun to elucidate the specific cellular pathways modulated by pyrimidin-4(3H)-one derivatives. A significant finding is the ability of certain derivatives to inhibit the pyrimidine biosynthesis pathway. nih.gov One study identified a compound that acts as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in this metabolic pathway. nih.gov Inhibition of this pathway was shown to enhance the expression of antiviral genes, suggesting a link between cellular metabolism and innate immunity. nih.gov

Furthermore, the anticancer effects of many pyrimidine derivatives are linked to their ability to inhibit protein kinases that are critical for cancer cell proliferation and survival, such as EGFR and PDK1. nih.govnih.govnih.gov For example, some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives induce apoptosis in cancer cells by increasing the level of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Cellular Target Engagement

Investigations into the cellular target engagement of pyrimidin-4(3H)-one derivatives have identified key interactions with serine/threonine kinases, particularly within the Transforming Growth Factor-β (TGF-β) signaling pathway. mdpi.com A primary target for several of these derivatives is the TGF-β type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). nih.govnih.govcellgs.com

Certain pyrimidin-4(3H)-one derivatives have been developed as potent and selective inhibitors of ALK5. researchgate.net For example, the compound TP0427736 was found to inhibit ALK5 kinase activity with a high degree of selectivity. nih.gov Similarly, other derivatives have been shown to be ATP-competitive inhibitors of the TGF-β RI kinase. cellgs.com The engagement of these compounds with ALK5 blocks the downstream signaling cascade initiated by TGF-β. nih.gov

The interaction with ALK5 is a critical aspect of the biological activity of these compounds. By binding to the kinase domain of ALK5, these inhibitors prevent the receptor from phosphorylating its downstream targets, namely the Smad proteins. nih.govnih.gov This direct engagement with a key signaling node like ALK5 underscores the potential of pyrimidin-4(3H)-one derivatives to modulate cellular processes regulated by the TGF-β pathway. The development of probe-based target engagement assays has further enabled the characterization of how such kinase inhibitors interact with their targets within a live cell environment, providing a more accurate understanding of their intracellular activity. nih.gov

Table 1: Cellular Target Engagement of Selected Pyrimidin-4(3H)-one Derivatives and Related Compounds

| Compound Name | Cellular Target | Key Findings | Reference(s) |

| TP0427736 | ALK5 kinase | Inhibited ALK5 kinase activity with an IC50 of 2.72nM. | nih.gov |

| A-83-01 | ALK5 (TβR-I) | Inhibits Smad signaling by targeting ALK-5. | nih.gov |

| GW788388 | TGF-β type I receptor (ALK5) | Potent, selective, and orally active inhibitor of the TGF-β type I receptor. | researchgate.net |

| ALK5 Inhibitor II (RepSox) | TGF-β RI kinase (ALK5) | Potent and selective ATP-competitive inhibitor of TGF-β RI kinase. | cellgs.combio-gems.com |

Induction of Specific Cellular Responses (e.g., Apoptosis, Smad phosphorylation)

The engagement of pyrimidin-4(3H)-one derivatives with their cellular target, ALK5, directly leads to the modulation of specific cellular responses, most notably the inhibition of Smad phosphorylation. nih.gov The TGF-β signaling pathway is initiated when TGF-β binds to its receptors, leading to the phosphorylation and activation of Smad2 and Smad3 by ALK5. nih.gov These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. nih.govnih.gov

By inhibiting ALK5, pyrimidin-4(3H)-one derivatives effectively block the phosphorylation of Smad2 and Smad3. nih.govnih.gov For instance, TP0427736 was shown to inhibit Smad2/3 phosphorylation in A549 cells. nih.gov This inhibition of Smad phosphorylation is a key mechanistic step that underlies the broader biological effects of these compounds.

The modulation of Smad signaling has significant implications for various cellular processes, including apoptosis. The TGF-β pathway can have a dual role in cancer, acting as a tumor suppressor in early stages by inducing apoptosis, while promoting tumor progression in later stages. mdpi.com The Smad pathway is directly implicated in TGF-β-induced apoptosis. nih.govnih.gov Studies have shown that Smad proteins can mediate apoptosis in certain cell types. nih.gov For example, in prostate epithelial cells, TGF-β can downregulate the anti-apoptotic protein survivin through a mechanism involving Smad2 and Smad3, thereby promoting apoptosis. nih.gov Therefore, by modulating Smad phosphorylation, pyrimidin-4(3H)-one derivatives can influence the delicate balance of cellular responses governed by the TGF-β pathway, including the induction or inhibition of apoptosis depending on the cellular context.

Table 2: Induction of Specific Cellular Responses by Pyrimidin-4(3H)-one Derivatives and Related Compounds

| Compound Name | Cellular Response | Detailed Finding | Reference(s) |

| TP0427736 | Inhibition of Smad phosphorylation | Inhibited TGF-β-induced Smad2/3 phosphorylation in A549 cells. | nih.gov |

| A-83-01 | Inhibition of Smad signaling | Inhibited Smad signaling and epithelial-to-mesenchymal transition induced by TGF-β. | nih.gov |

| GW788388 | Inhibition of Smad phosphorylation | Reduced TGF-β/pSmad2/3 levels. | researchgate.net |

| Not Specified | Apoptosis | AP-1/SMAD signaling has been identified as a common pathway in cardiomyocyte apoptosis. | nih.gov |

| Not Specified | Apoptosis | TGF-β rapidly downregulates survivin expression in prostate epithelial cells, through a mechanism involving Smads 2 and 3, leading to apoptosis. | nih.gov |

Structure Activity Relationship Sar Studies of 6 3 Aminophenethyl Pyrimidin 4 3h One Analogues

Systematic Modification of the Pyrimidin-4(3H)-one Core

Alterations to the central heterocyclic ring system are fundamental to understanding the foundational requirements for molecular recognition and activity.

The pyrimidine (B1678525) ring offers several positions for substitution, and the effect of placing different chemical groups at these locations has been a key focus of SAR studies. In related pyrimidine-based kinase inhibitors, such as the 2-amino-pyrrolo[2,3-d]pyrimidines designed as Aurora-A kinase inhibitors, modifications around the core are critical. nih.gov While direct SAR data for the C-2 and C-5 positions of 6-(3-Aminophenethyl)pyrimidin-4(3H)-one is limited in publicly available research, principles from analogous series, like pyrimido[5,4-d]pyrimidines, provide valuable insights. For these related compounds, the C-6 position has been shown to be a key vector for modification. Studies on 4-anilinopyrimido[5,4-d]pyrimidines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, have shown that this position can tolerate bulky and weakly basic side chains. nih.gov These substituents are believed to occupy a region near the entrance of the ATP-binding pocket, allowing for the attachment of solubilizing groups without compromising inhibitory potency. nih.gov

For instance, attaching side chains to the 6-position through a secondary amine linkage generally maintains high potency against the target enzyme. nih.gov This suggests that the C-6 position of the pyrimidin-4(3H)-one core is a viable point for modification to improve properties like solubility while preserving biological activity.

Table 1: Effect of C-6 Substitution on Related Pyrimido[5,4-d]pyrimidine (B1612823) Analogues

| Compound Series | Substituent at C-6 | Observed Effect on Potency | Reference |

|---|---|---|---|

| 4-Anilinopyrimido[5,4-d]pyrimidines | -NHMe | High potency | nih.gov |

| 4-Anilinopyrimido[5,4-d]pyrimidines | Bulky, weakly basic side chains via -NH- linker | Potency generally retained; improved solubility | nih.gov |

This table is illustrative, based on data from related pyrimidine scaffolds.

Replacing or modifying the core ring system is a classic medicinal chemistry strategy to explore new chemical space and improve properties. This "heterocycle scan" can reveal the importance of specific nitrogen atom placements for key hydrogen-bonding interactions.

A compelling example comes from a comparative study of EGFR inhibitors, which analyzed pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrimido[5,4-d]pyrimidine cores. The study found that the presence of a nitrogen atom at the 5-position (as in the pyrimido[5,4-d]pyrimidine series) versus a carbon atom led to significant conformational changes, including an out-of-plane rotation of the phenyl group. nih.gov This highlights that the precise arrangement of heteroatoms in the core scaffold is critical for optimal activity.

In another study, researchers evaluated inhibitors of the Shiga toxin 1 (Stx1). They found that rearranging the nitrogen atoms from an adenine-like imidazole (B134444) ring to a pyrazole (B372694) configuration, creating 4-aminopyrazolo[3,4-d]pyrimidine, dramatically enhanced inhibitory power. nih.gov This isomer of adenine (B156593) was found to be the most potent inhibitor of both enzymatic reactions catalyzed by Stx1, demonstrating that a subtle change in the heterocyclic core can lead to a profound increase in biological activity. nih.gov These findings underscore the value of exploring different heterocyclic systems bioisosteric to the pyrimidin-4(3H)-one core.

Table 2: Comparison of Different Heterocyclic Cores in Inhibitor Design

| Original Core | Modified Core | Resulting Change in Activity | Target/Context | Reference |

|---|---|---|---|---|

| Pyrido[3,4-d]pyrimidine | Pyrimido[5,4-d]pyrimidine | Altered conformation and SAR profile | EGFR Kinase | nih.gov |

Elucidation of the Role of the 3-Aminophenethyl Moiety

The 3-aminophenethyl group is a crucial component that often dictates selectivity and contributes significantly to the binding affinity of the molecule.

The location of the amino group on the phenyl ring is critical. While direct studies on moving the amino group of this compound are not widely reported, SAR principles from other inhibitor classes show that such positional changes are rarely neutral. For example, in a study of pyrone-based biofilm inhibitors, compounds with a substituent at the para (4-position) of a phenyl ring generally showed stronger activity than their corresponding meta (3-position) isomers. acs.org This suggests that the position of the functional group dictates the optimal geometry for interaction with the target protein. Moving the amino group from the meta (3-position) to the ortho (2-position) or para (4-position) on the phenethyl chain would alter the vector and distance of this key interaction point, likely having a significant impact on biological activity.

The two-carbon ethyl linker connecting the pyrimidine and phenyl rings provides a specific distance and degree of rotational freedom. The length and flexibility of linkers are known to be critical parameters in the design of multi-domain proteins and fusion molecules. nih.govtwistbioscience.comresearchgate.netharvard.edu Flexible linkers, often composed of glycine (B1666218) and serine residues, allow for a high degree of conformational freedom. nih.govtue.nl In contrast, more rigid linkers, such as those incorporating proline repeats or structured protein domains, provide greater separation and less conformational variability. nih.govtwistbioscience.com

The phenethyl linker in the title compound can be considered semi-flexible. Shortening the linker to a single methylene (B1212753) group or extending it to a three-carbon propyl chain would directly impact the spatial positioning of the aminophenyl ring relative to the pyrimidine core. Such changes would likely alter the ability of the molecule to adopt the optimal conformation for binding to its biological target. Studies have shown that even subtle changes in linker length can affect the folding, stability, and function of a molecule. harvard.edu

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Anilinopyrimido[5,4-d]pyrimidine |

| 2-Amino-pyrrolo[2,3-d]pyrimidine |